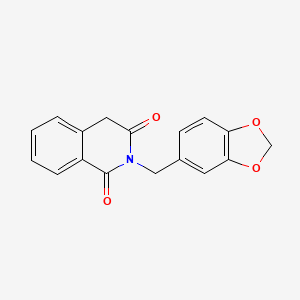

2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Description

2-(2H-1,3-Benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a heterocyclic compound characterized by a tetrahydroisoquinoline-dione core substituted with a methylbenzodioxole moiety. This structural combination suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules targeting neurological or inflammatory pathways .

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-ylmethyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-16-8-12-3-1-2-4-13(12)17(20)18(16)9-11-5-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJWIIHLEMQSCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with tetrahydroisoquinoline derivatives under acidic conditions. This is followed by cyclization and oxidation steps to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or isoquinoline rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs: 1,3,4-oxadiazole-thiones, tetrahydroisoquinoline derivatives with halogen substituents, and isoindole-1,3-dione derivatives.

Table 1: Structural and Functional Comparison

1,3,4-Oxadiazole-2(3H)-thiones

These compounds, such as 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione (synthesized via KOH-mediated cyclization of hydrazides with carbon disulfide ), share a heterocyclic core but lack the tetrahydroisoquinoline-dione backbone. Their bioactivity (e.g., antimicrobial and antitumor properties) is attributed to the thione group’s electrophilicity, which differs from the target compound’s benzodioxole-mediated π-π interactions.

Halogenated Tetrahydroisoquinolines

Derivatives like bromo-substituted tetrahydroisoquinolines (e.g., in ) exhibit enhanced binding to kinase domains due to halogen’s hydrophobic and van der Waals effects. In contrast, the target compound’s benzodioxole group may favor interactions with aromatic residues in enzyme pockets, though direct comparative data are absent.

Isoindole-1,3-dione Derivatives

These compounds, such as cyclohexane-carboxamido-substituted isoindole-diones (), prioritize bulky substituents for steric hindrance in enzyme inhibition. The target compound’s smaller benzodioxole-methyl group might offer better membrane permeability but reduced target specificity.

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C18H17N3O5

- Molecular Weight: 353.35 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Solubility | Not Available |

| LogP | Not Available |

Anticancer Activity

Research has indicated that compounds within the tetrahydroisoquinoline family exhibit significant anticancer properties. A study focusing on related benzodioxole derivatives demonstrated their ability to inhibit Src family kinases (SFKs), which are crucial in cancer progression. For instance, compounds similar to the target compound showed high selectivity for SFKs and effectively inhibited tumor growth in xenograft models .

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective effects. A study found that certain derivatives can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis . The benzodioxole moiety in the compound may enhance its interaction with neuroreceptors, potentially leading to improved cognitive functions.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. Compounds with similar structures have shown activity against various bacterial strains, indicating potential as an antimicrobial agent. Further investigations are required to establish the spectrum of activity and underlying mechanisms .

Anti-inflammatory Properties

The anti-inflammatory potential of benzodioxole derivatives has been documented in several studies. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A specific study evaluated a series of tetrahydroisoquinoline derivatives against breast cancer cell lines. The results indicated that compounds with a benzodioxole substituent significantly reduced cell viability through apoptosis induction mechanisms. The IC50 values were notably lower than those of standard chemotherapeutics used in clinical settings .

Case Study 2: Neuroprotection in Animal Models

In a mouse model of neurodegeneration, administration of a related tetrahydroisoquinoline compound resulted in improved cognitive performance and reduced neuronal loss compared to control groups. This effect was attributed to enhanced antioxidant defenses and modulation of neuroinflammatory pathways .

Q & A

Q. Basic Research Focus

- NMR : Use H-C HSQC and HMBC to confirm methylene bridge connectivity between benzodioxole and tetrahydroisoquinoline moieties.

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and fragmentation patterns to verify substituent placement.

- HPLC-PDA : Quantify impurities and assess stereochemical purity using chiral columns (e.g., Chiralpak IA/IB) with UV detection at 254 nm .

What are the mechanistic implications of this compound’s acylation potential in biological systems, and how can in vitro assays validate its interactions?

Advanced Research Focus

The compound’s benzoyl chloride derivative acts as an acylating agent, targeting nucleophilic residues (e.g., lysine or serine) in enzymes. To validate:

- Kinetic Assays : Measure reaction rates with model nucleophiles (e.g., N-acetylcysteine) under physiological pH (7.4).

- Molecular Docking : Simulate binding affinity to proposed targets (e.g., proteases) using AutoDock Vina, followed by mutagenesis studies to confirm critical residues .

How should researchers address contradictory data in solubility or bioactivity studies of this compound?

Advanced Research Focus

Contradictions often arise from solvent polarity effects or assay interference (e.g., DMSO quenching fluorescence). Mitigation strategies:

- Solvent Screening : Compare solubility in DMSO, ethanol, and aqueous buffers (PBS) via nephelometry.

- Orthogonal Assays : Validate bioactivity using both cell-free (e.g., enzymatic inhibition) and cell-based (e.g., luciferase reporter) systems.

- Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile outliers across datasets .

What computational methods are suitable for predicting the compound’s physicochemical properties and ADMET profiles?

Q. Advanced Research Focus

- QSAR Modeling : Use MOE or Schrödinger Suite to correlate structural descriptors (e.g., logP, polar surface area) with solubility/permeability.

- Molecular Dynamics (MD) : Simulate membrane penetration in lipid bilayers (e.g., GROMACS with CHARMM36 forcefield).

- ADMET Predictor : Estimate hepatic clearance and CYP450 inhibition risks using in silico tools, validated against in vitro microsomal assays .

How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Q. Methodological Framework

- Scaffold Modification : Introduce substituents at the benzodioxole C-5 or tetrahydroisoquinoline N-2 positions.

- Bioisosteric Replacement : Swap the dioxole ring with thiadiazole or oxadiazole to assess electronic effects.

- Data Collection : Use standardized protocols (e.g., IC50 determination in triplicate) and principal component analysis (PCA) to cluster activity trends .

What are the critical considerations for scaling up synthesis from milligram to gram quantities without compromising yield?

Q. Advanced Research Focus

- Process Chemistry : Optimize exothermic reactions (e.g., cyclization) via controlled addition rates and cooling.

- Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost efficiency.

- Quality Control : Implement in-line FTIR for real-time monitoring of intermediate formation .

How can researchers differentiate between on-target and off-target effects in mechanistic studies?

Q. Methodological Answer

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.